molecular formula C31H19N3O4 B14455460 4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide CAS No. 72845-91-1

4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide

Cat. No.: B14455460
CAS No.: 72845-91-1
M. Wt: 497.5 g/mol
InChI Key: PGNMEOJOGNIVGT-UHFFFAOYSA-N
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Description

4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves a multi-step process. The initial step often includes the preparation of the anthraquinone derivative, followed by the diazotization of an aromatic amine. The diazonium salt formed is then coupled with a naphthol derivative under controlled pH conditions to form the azo compound. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves automated control of reaction parameters, such as temperature, pressure, and flow rates, to optimize the synthesis and minimize by-products. The final product is purified using techniques like crystallization, filtration, and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the production of high-performance pigments for plastics, coatings, and inks.

Mechanism of Action

The mechanism of action of 4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with molecular targets through various pathways:

    Photodynamic Therapy: The compound absorbs light and generates reactive oxygen species (ROS) that can induce cell death in cancer cells.

    Staining: Binds to specific cellular components, allowing for their visualization under a microscope.

Comparison with Similar Compounds

Similar Compounds

  • 4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-N-(1,1-dimethylethyl)-3-hydroxynaphthalene-2-carboxamide
  • 4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-2-naphthoic acid

Uniqueness

4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.

Properties

CAS No.

72845-91-1

Molecular Formula

C31H19N3O4

Molecular Weight

497.5 g/mol

IUPAC Name

4-[(9,10-dioxoanthracen-1-yl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C31H19N3O4/c35-28-21-13-6-7-14-22(21)29(36)26-23(28)15-8-16-25(26)33-34-27-20-12-5-4-9-18(20)17-24(30(27)37)31(38)32-19-10-2-1-3-11-19/h1-17,37H,(H,32,38)

InChI Key

PGNMEOJOGNIVGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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